molecular formula C6H11F2NO B14044001 (3S)-3-(2,2-Difluoroethyl)morpholine

(3S)-3-(2,2-Difluoroethyl)morpholine

Cat. No.: B14044001
M. Wt: 151.15 g/mol
InChI Key: SLBJBODOVHXGPG-YFKPBYRVSA-N
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Description

(3S)-3-(2,2-Difluoroethyl)morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry, particularly for the development of central nervous system (CNS) active compounds . The morpholine ring is a privileged scaffold in drug design, valued for its ability to confer a favorable balance of lipophilicity and hydrophilicity to a molecule. This balance is crucial for enhancing solubility and, critically, for improving permeability across the blood-brain barrier (BBB), a major challenge in CNS drug development . The stereochemistry of the (S)-enantiomer provides a specific three-dimensional configuration for targeted interactions with biological systems. The 2,2-difluoroethyl substituent introduces electron-withdrawing effects and enhanced metabolic stability, which are common tactics used to fine-tune the properties of lead compounds . Researchers utilize this compound as a key synthetic intermediate or a critical structural motif. Its applications include serving as a chiral scaffold for directing other functional groups into optimal spatial orientations for target binding, acting as a pharmacokinetic modulator to improve the overall drug-like properties of candidate molecules, and potentially functioning as a ligand for receptors implicated in mood disorders, pain, and neurodegenerative diseases . The compound is intended for research applications as a building block in synthetic organic chemistry and medicinal chemistry programs. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3S)-3-(2,2-difluoroethyl)morpholine

InChI

InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1

InChI Key

SLBJBODOVHXGPG-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@@H](N1)CC(F)F

Canonical SMILES

C1COCC(N1)CC(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the following key steps:

  • Introduction of the 2,2-difluoroethyl group onto a morpholine scaffold.
  • Maintenance or induction of stereochemistry at the 3-position of morpholine.
  • Use of fluorination reagents or difluoroalkylation methodologies compatible with morpholine.

Two main synthetic approaches have been documented in the literature:

Difluoroethylation via Hydrofluorination of Alkynes

A notable method for installing the 2,2-difluoroethyl group involves hydrofluorination of alkynyl precursors bearing sulfur or oxygen substituents, which can be adapted for morpholine derivatives.

  • Procedure:

    • An ethynyl-substituted precursor is reacted with 70% hydrogen fluoride-pyridine complex (HF·Py) in dry dichloromethane at 0 °C to room temperature.
    • The reaction proceeds with hydrofluorination of the triple bond to yield the 1,1-difluoroethyl group.
    • The reaction mixture is quenched with saturated sodium bicarbonate and extracted.
    • Purification is done by silica gel column chromatography.
  • Example data from related compounds:

Compound Starting Material Reagents Conditions Yield Notes
(1,1-Difluoroethyl)(phenyl)sulfane Ethynyl(phenyl)sulfane 70% HF·Py, CH2Cl2 0 °C to RT, overnight 57% Colorless oil; 1H NMR and 19F NMR confirmed structure
(1,1-Difluoroethyl)(naphthalen-2-yl)sulfane Ethynyl(naphthalen-2-yl)sulfane 70% HF·Py, CH2Cl2 0 °C, overnight 49% Purified by silica gel chromatography

This hydrofluorination approach is adaptable for morpholine derivatives with alkyne substituents, enabling the stereoselective introduction of the difluoroethyl group.

Alkylation of Morpholine with Difluoroethyl Halides or Equivalents

Another approach involves direct alkylation of morpholine at the 3-position with difluoroethyl electrophiles such as difluoroethyl bromide or tosylates.

  • Typical reaction conditions:

    • Morpholine or its 3-substituted precursor is reacted with difluoroethyl halide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetonitrile or dimethylformamide.
    • The reaction is carried out under inert atmosphere at controlled temperature (often room temperature to 60 °C).
    • The product is isolated by standard aqueous workup and purified by column chromatography.
  • Stereochemical control:

    • Use of chiral auxiliaries or chiral catalysts can induce or preserve the (3S) stereochemistry.
    • Chiral resolution methods such as chiral HPLC are employed post-synthesis to separate enantiomers if racemic mixtures are formed.

Catalytic Cross-Coupling Methods

Recent advances in palladium-catalyzed cross-coupling have enabled the formation of C–C bonds between heteroaryl halides and difluoroethyl-containing nucleophiles.

  • Example:
    • Coupling of heteroaryl halides bearing morpholine substituents with difluoroethylboronates or difluoroethyl zinc reagents.
    • Catalysts such as PdCl2(dppf)·CH2Cl2 are used with bases like sodium carbonate in mixed solvents (dimethoxyethane/water).
    • Reactions are conducted at room temperature overnight.
    • Products are purified by preparative HPLC and chiral HPLC for enantiomeric enrichment.

This method allows for the modular synthesis of complex fluorinated morpholine derivatives including this compound analogues.

Data Tables Summarizing Preparation Parameters

Method Starting Material Key Reagents Conditions Yield (%) Stereochemical Outcome Purification
Hydrofluorination of alkynes Ethynyl-morpholine derivatives 70% HF·Py, CH2Cl2 0 °C to RT, overnight 50-60 Retains stereochemistry if chiral precursor used Silica gel chromatography
Alkylation with difluoroethyl halides Morpholine or 3-substituted morpholine Difluoroethyl bromide, K2CO3 RT to 60 °C, inert atmosphere 40-70 Requires chiral control or resolution Column chromatography, chiral HPLC
Pd-catalyzed cross-coupling Heteroaryl halide with morpholine PdCl2(dppf)·CH2Cl2, Na2CO3 RT, overnight 10-20 (isolated) Racemic, chiral HPLC separation Preparative and chiral HPLC

Research Findings and Notes

  • The hydrofluorination method is efficient for introducing the difluoroethyl group but requires handling of hazardous HF·Py reagent and careful control of reaction conditions to avoid side reactions.
  • Alkylation methods are more straightforward but often yield racemic mixtures unless chiral catalysts or auxiliaries are used. Post-synthesis chiral separation is commonly necessary.
  • Cross-coupling strategies provide access to more complex derivatives but currently show modest yields for this specific compound class and require sophisticated purification techniques.
  • No direct synthesis of this compound was found in a single-step reaction; rather, multistep sequences combining the above methods are used.
  • The stereochemistry at the 3-position of morpholine is critical for biological activity and must be controlled or resolved.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(2,2-Difluoroethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: N-oxides of this compound

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted morpholine derivatives with different functional groups

Scientific Research Applications

(3S)-3-(2,2-Difluoroethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-(2,2-Difluoroethyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (3S)-3-(2,2-Difluoroethyl)morpholine and related morpholine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Fluorine Atoms Key Structural Features
This compound C₆H₁₁F₂NO 151.15 2,2-difluoroethyl (3S) 2 Chiral center, aliphatic fluorine
2-[3-(Trifluoromethyl)phenyl]morpholine C₁₁H₁₂F₃NO 231.21 3-(trifluoromethyl)phenyl 3 Aromatic ring, bulkier substituent
(2S,3R)-2-Methyl-3-(trifluoromethyl)morpholine C₇H₁₂F₃NO 189.17 Methyl, trifluoromethyl 3 Two chiral centers, trifluoromethyl
Aprepitant-derived morpholine (from ) Complex >500 Triazole, aromatic groups 6+ Pharmaceutical scaffold, multiple F
Key Observations:
  • Fluorine Content : The trifluoromethylphenyl and trifluoromethyl derivatives () have higher fluorine content, which enhances lipophilicity and metabolic stability compared to the difluoroethyl group .
  • Steric Effects : The aromatic substituent in 2-[3-(Trifluoromethyl)phenyl]morpholine introduces steric bulk, likely affecting binding affinity in drug-receptor interactions compared to the smaller difluoroethyl group .
  • Stereochemistry : Both This compound and (2S,3R)-2-Methyl-3-(trifluoromethyl)morpholine () emphasize stereochemical precision, which is crucial for pharmacological activity .

Electronic and Physicochemical Properties

  • Lipophilicity : Fluorine substituents increase lipophilicity (logP), but the difluoroethyl group in This compound may offer a balance between hydrophobicity and solubility compared to the highly lipophilic trifluoromethyl group .
  • This effect is more pronounced in trifluoromethyl-substituted analogs due to stronger inductive effects .

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